
5-Isopropyl-8-methylquinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-8-methylquinolin-7-amine is a quinoline derivative with significant potential in various scientific fields Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-8-methylquinolin-7-amine typically involves the functionalization of the quinoline ring. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclization to form the quinoline ring.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent, such as nitrobenzene, in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and environmentally friendly methods. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-8-methylquinolin-7-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
5-Isopropyl-8-methylquinolin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isopropyl-8-methylquinolin-7-amine involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification process in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death . The compound also exhibits antifungal and antibacterial activities by disrupting cell membrane integrity and inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
8-Quinolinamine: Known for its broad-spectrum antimicrobial activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Used as intermediates in organic synthesis and exhibit various biological activities.
Uniqueness
5-Isopropyl-8-methylquinolin-7-amine stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. Its isopropyl and methyl groups enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
8-methyl-5-propan-2-ylquinolin-7-amine |
InChI |
InChI=1S/C13H16N2/c1-8(2)11-7-12(14)9(3)13-10(11)5-4-6-15-13/h4-8H,14H2,1-3H3 |
InChI Key |
AANARCDJLFCIAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1N=CC=C2)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


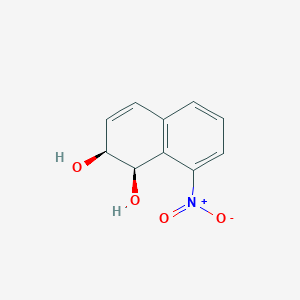
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)
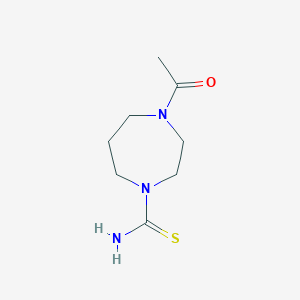
![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)
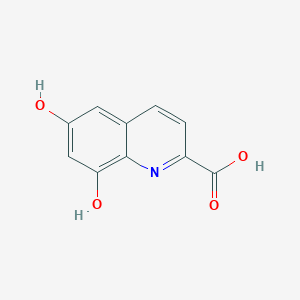


![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)
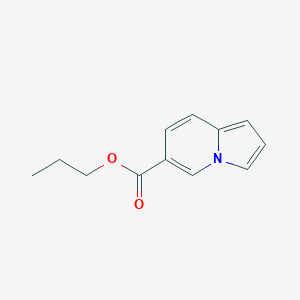


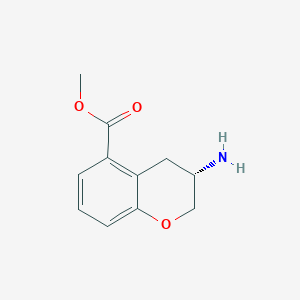
![Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11898494.png)
![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)
